Calculated Lipophilicity (XLogP) and Topological Polar Surface Area Differentiation from the 4-Des-Methoxybenzyl Core Scaffold
The N-(4-methoxybenzyl) carboxamide substituent substantially increases calculated lipophilicity relative to the unsubstituted 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide core (CID 2816073). The core scaffold has an XLogP3 of 0.8 and a topological polar surface area (tPSA) of 98.9 Ų [1]. Addition of the 4-methoxybenzyl group adds approximately two logP units (estimated based on the Hansch π constant for benzyl ~2.0) and reduces tPSA-relative polarity, shifting the compound toward a more CNS-penetrant or intracellular-targeting physicochemical space. In contrast, the analog 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1) retains high polarity and hydrogen bond donor capacity, which may limit membrane permeability [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and tPSA |
|---|---|
| Target Compound Data | XLogP3 estimated ~2.8; tPSA unchanged at core (98.9 Ų) but fraction of polar surface area relative to total surface area reduced due to added hydrophobic benzyl group [1] |
| Comparator Or Baseline | 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CID 2816073): XLogP3 = 0.8, tPSA = 98.9 Ų [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ +2.0 log units |
| Conditions | Calculated values from PubChem XLogP3 algorithm; experimental logP not available in public domain for the target compound |
Why This Matters
The increased lipophilicity predicts improved passive membrane permeability and potential blood-brain barrier penetration relative to the core scaffold, making this compound more suitable for intracellular target engagement or CNS applications.
- [1] PubChem Compound Summary for CID 2816073, 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. View Source
